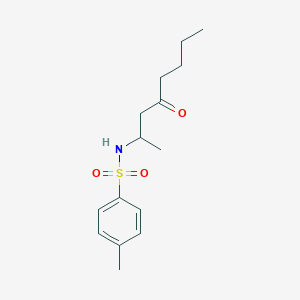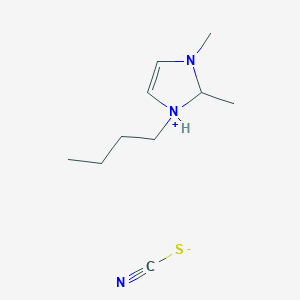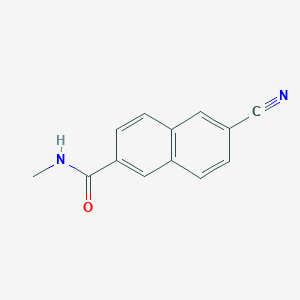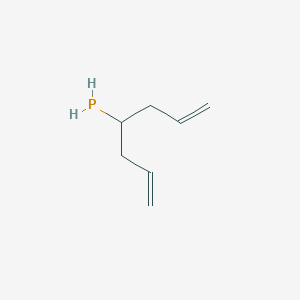
Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- is a chemical compound with the molecular formula C14H21NO3S. It belongs to the class of organic compounds known as sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methyl-3-oxoheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: New sulfonamide derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Investigated for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines and bacteria.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the pH balance within cells, leading to the inhibition of cell growth and proliferation. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, 4-methyl-: A simpler analog with similar chemical properties but lacking the 1-methyl-3-oxoheptyl group.
Benzenesulfonamide, N-ethyl-4-methyl-: Contains an ethyl group instead of the 1-methyl-3-oxoheptyl group.
Benzenesulfonamide, 4-methyl-N-(3-oxopropyl)-: Similar structure but with a shorter alkyl chain.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- is unique due to its specific alkyl chain, which imparts distinct chemical and biological properties. The presence of the 1-methyl-3-oxoheptyl group enhances its ability to interact with biological targets, making it more effective as an enzyme inhibitor and potential therapeutic agent compared to its simpler analogs.
Propriétés
Numéro CAS |
654643-35-3 |
|---|---|
Formule moléculaire |
C15H23NO3S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-methyl-N-(4-oxooctan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H23NO3S/c1-4-5-6-14(17)11-13(3)16-20(18,19)15-9-7-12(2)8-10-15/h7-10,13,16H,4-6,11H2,1-3H3 |
Clé InChI |
UPLVOKAUKOVSOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CC(C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)
![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)


![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)


![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-methoxyphenoxy)phenyl]-](/img/structure/B12537835.png)

